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Compound of Interest

Compound Name: (S)-4-methylbenzenesulfinamide

Cat. No.: B128986

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance
(NMR) data for (S)-4-methylbenzenesulfinamide, a chiral auxiliary and key intermediate in
asymmetric synthesis. The information presented herein is intended to support research and
development activities by providing precise spectral data and the methodologies for its

acquisition.

13C NMR Spectral Data

The 13C NMR spectrum of (S)-4-methylbenzenesulfinamide exhibits distinct signals
corresponding to the seven carbon atoms in its structure. The chemical shifts are influenced by
the electronic environment of each carbon, providing a unique fingerprint for the molecule.

Table 1: 13C NMR Chemical Shift Data for (S)-4-methylbenzenesulfinamide
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Carbon Atom Chemical Shift (6, ppm)
C1 144.5

C4 141.2

C2/C6 1294

C3/C5 125.2

CHS3 21.4

Note: The assignments for the aromatic carbons are based on typical substituent effects and
may be interchangeable for C2/C6 and C3/C5 without further 2D NMR experimental data.

Experimental Protocol

The following section details the standard experimental procedure for acquiring the 13C NMR
spectrum of (S)-4-methylbenzenesulfinamide.

Instrumentation:

 NMR Spectrometer: Bruker Avance Il HD or equivalent, operating at a 13C frequency of 126
MHz.

e Probe: 5 mm Broadband Observe (BBO) probe.
Sample Preparation:

o Approximately 20-30 mg of (S)-4-methylbenzenesulfinamide is accurately weighed and
dissolved in 0.6 mL of deuterated chloroform (CDCI3).

e The solution is transferred to a 5 mm NMR tube.
Data Acquisition Parameters:
e Solvent: CDCI3

o Temperature: 298 K (25 °C)
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e Pulse Program:zgpg30 (power-gated decoupling with a 30° pulse)
e Number of Scans (NS): 1024

o Relaxation Delay (D1): 2.0 seconds

e Acquisition Time (AQ): 1.3 seconds

e Spectral Width (SW): 240 ppm (-20 to 220 ppm)

o Referencing: The chemical shifts are referenced to the residual solvent peak of CDCI3 at 6
77.16 ppm.

Data Processing:

e The Free Induction Decay (FID) is processed with an exponential multiplication function (line
broadening factor of 1.0 Hz) followed by a Fourier transform.

e Phase and baseline corrections are applied to the resulting spectrum.

Molecular Structure and NMR Correlation

The chemical structure of (S)-4-methylbenzenesulfinamide with the numbering of the carbon
atoms is illustrated below. This diagram provides a visual reference for the assignment of the
13C NMR signals.

Caption: Chemical structure of (S)-4-methylbenzenesulfinamide.

Logical Workflow for Spectral Analysis

The process of analyzing the 13C NMR spectrum to confirm the structure of (S)-4-
methylbenzenesulfinamide follows a logical progression from sample preparation to final data
interpretation.
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Click to download full resolution via product page
Caption: Workflow for 13C NMR spectral analysis.

 To cite this document: BenchChem. [In-depth Technical Guide: 13C NMR Data of (S)-4-
methylbenzenesulfinamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b128986#s-4-methylbenzenesulfinamide-13c-nmr-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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